molecular formula C16H20N2O2S2 B1676625 5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide CAS No. 1062271-24-2

5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B1676625
M. Wt: 336.5 g/mol
InChI Key: IRGYSXZCDAWOOC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide” is C16H20N2O2S2 . The compound has a molecular weight of 336.5 g/mol . The InChI string and Canonical SMILES provide more details about its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide” include a molecular weight of 336.5 g/mol, XLogP3-AA of 3.8, one hydrogen bond donor count, five hydrogen bond acceptor count, and four rotatable bond count .

Scientific Research Applications

1. Potential as a 5-HT7 Receptor Antagonist and Multifunctional Agent

5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide and related compounds demonstrate potential as selective 5-HT7 receptor ligands or multifunctional agents. This is significant in extending a polypharmacological approach for the treatment of complex diseases. Specifically, certain N-alkylated arylsulfonamides were identified as potent and selective 5-HT7 receptor antagonists, displaying antidepressant-like and pro-cognitive properties (Canale et al., 2016).

2. Activity on Human Beta(3)-Adrenergic Receptor

Research shows that derivatives of 5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide can act as potent full agonists at the human beta(3)-adrenergic receptor. This suggests potential applications in targeting these receptors, which is important in various therapeutic contexts, including the treatment of metabolic disorders (Hu et al., 2001).

3. Antimicrobial and Anticancer Applications

Compounds structurally related to 5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide have demonstrated potential in antimicrobial and anticancer applications. The structural modifications and variations in these compounds have shown significant biological activities, making them promising candidates for further investigation in these areas (El‐Emary et al., 2002).

4. Enzyme Inhibition and Cerebrovasodilation

Some derivatives have shown the ability to selectively inhibit enzymes like carbonic anhydrase, leading to cerebrovasodilation effects. This property is beneficial in treating conditions such as seizures and enhancing cerebral blood flow, highlighting the compound's potential in neurological applications (Barnish et al., 1981).

5. Neuroprotective Effects and Nerve Growth

Derivatives of 5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide have been investigated for their potential neuroprotective effects. Studies suggest that these compounds could enhance nerve growth factor's ability to stimulate neurite outgrowth, which is crucial in neurodegenerative disease research and treatment (Williams et al., 2010).

properties

IUPAC Name

5-methyl-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c1-13-9-10-16(21-13)22(19,20)17-14-7-3-4-8-15(14)18-11-5-2-6-12-18/h3-4,7-10,17H,2,5-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGYSXZCDAWOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336629
Record name MK6-83
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(2-(piperidin-1-yl)phenyl)thiophene-2-sulfonamide

CAS RN

1062271-24-2
Record name MK6-83
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062271242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK6-83
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK6-83
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE9JUR6NT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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